{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amine is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of two pyrazole rings, each substituted with different functional groups, including a difluoroethyl group and a methyl group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amine typically involves the following steps:
Formation of the Pyrazole Rings: The pyrazole rings are synthesized through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Introduction of the Difluoroethyl Group: The difluoroethyl group is introduced via nucleophilic substitution reactions using difluoroethyl halides.
Methylation: The methyl groups are introduced through alkylation reactions using methyl halides in the presence of a base.
Coupling of Pyrazole Rings: The final step involves the coupling of the two pyrazole rings through a methylene bridge, which can be achieved using formaldehyde or other methylene donors under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the difluoroethyl group, potentially converting it to an ethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of ethyl-substituted derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, {[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets, such as enzymes and receptors, are of particular interest. This can lead to the development of new pharmaceuticals or agrochemicals.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. Its ability to modulate specific biological pathways makes it a candidate for drug development, particularly in the treatment of diseases where pyrazole derivatives have shown efficacy.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties can enhance the performance of products in sectors such as electronics, coatings, and polymers.
Mechanism of Action
The mechanism of action of {[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- [1-(2,2-difluoroethyl)-3-methyl-1H-pyrazol-4-yl]methylamine
- [1-(2,2-difluoroethyl)-5-ethyl-1H-pyrazol-4-yl]methylamine
- [1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-3-yl]methylamine
Uniqueness
The uniqueness of {[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amine lies in its specific substitution pattern and the presence of both difluoroethyl and methyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, which can be leveraged in research and industrial applications.
Properties
CAS No. |
1856019-51-6 |
---|---|
Molecular Formula |
C12H17F2N5 |
Molecular Weight |
269.29 g/mol |
IUPAC Name |
N-[[1-(2,2-difluoroethyl)-5-methylpyrazol-4-yl]methyl]-1-(1-methylpyrazol-4-yl)methanamine |
InChI |
InChI=1S/C12H17F2N5/c1-9-11(6-17-19(9)8-12(13)14)5-15-3-10-4-16-18(2)7-10/h4,6-7,12,15H,3,5,8H2,1-2H3 |
InChI Key |
FRXOMIMSLGPSLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1CC(F)F)CNCC2=CN(N=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.